1,2,3,6-Tetrahydro-3-methylphthalic anhydride chemical properties
1,2,3,6-Tetrahydro-3-methylphthalic anhydride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
Introduction
1,2,3,6-Tetrahydro-3-methylphthalic anhydride (3-MeTHPA) is a cyclic dicarboxylic anhydride with the molecular formula C₉H₁₀O₃.[1][2] As a derivative of tetrahydrophthalic anhydride, it serves as a crucial and versatile intermediate in synthetic organic chemistry and a fundamental building block in materials science.[1] The presence of a reactive anhydride ring and a cyclohexene core imparts a unique combination of properties, making it a preferred monomer for the synthesis of high-performance polymers such as polyesters and polyimides, and a widely used curing agent for epoxy resins.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties
The physical and chemical characteristics of 3-MeTHPA are foundational to its handling, storage, and application. The methyl substitution on the cyclohexene ring influences its solubility and reactivity compared to its unsubstituted analogue.
Table 1: Physicochemical Data for 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₃ | [1][2] |
| Molecular Weight | 166.17 g/mol | [1][2][3] |
| CAS Number | 5333-84-6 | [4] |
| Appearance | White flaky solid / Crystalline powder | [5][6] |
| Melting Point | 61 - 65°C | [1][7] |
| Boiling Point | 303.0 ± 41.0 °C at 760 mmHg | [7] |
| Density | 1.2 ± 0.1 g/cm³ | [7] |
| Flash Point | 142.9 ± 24.8 °C | [7] |
| Water Solubility | Reacts with water | [5][8] |
| Solubility | Soluble in various organic solvents | [9] |
Synthesis: The Diels-Alder Approach
The primary and most efficient route for synthesizing 1,2,3,6-Tetrahydro-3-methylphthalic anhydride is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile.
Reaction Mechanism and Regioselectivity
The synthesis involves the reaction of maleic anhydride (the dienophile) with isoprene (2-methyl-1,3-butadiene, the diene).[10][11][12] Isoprene is an asymmetrical diene, which leads to the potential for two different regioisomeric products: 1,2,3,6-tetrahydro-4-methylphthalic anhydride (4-MeTHPA) and the target 1,2,3,6-tetrahydro-3-methylphthalic anhydride (3-MeTHPA). The formation of 3-MeTHPA occurs when trans-1,3-pentadiene is used as the diene.[13] Industrial processes often utilize C5 fractions from naphtha cracking which contain a mixture of dienes.[1]
The choice of diene is therefore critical to achieving the desired isomer. For the specific synthesis of 3-MeTHPA, trans-1,3-pentadiene is the required starting material. The reaction is thermally driven and proceeds through a concerted mechanism involving a cyclic transition state, resulting in the formation of the cyclohexene ring with high stereospecificity.
Caption: Diels-Alder synthesis of 3-MeTHPA.
Experimental Protocol (General Procedure)
This protocol outlines a representative synthesis. All operations should be conducted in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. Ensure all glassware is dry.
-
Reagent Charging: Charge the flask with maleic anhydride (1.0 eq.) and a high-boiling point solvent (e.g., toluene or xylene).
-
Inhibitor Addition: To prevent unwanted radical polymerization of the diene, a small amount of an inhibitor such as hydroquinone (50–200 ppm) can be added to the reaction mixture.[1]
-
Reaction Initiation: Heat the mixture to 80-120°C with stirring to dissolve the maleic anhydride.[1]
-
Diene Addition: Add trans-1,3-pentadiene (1.0-1.1 eq.) dropwise from the dropping funnel over 30-60 minutes. The Diels-Alder reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Maintain the reaction temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the maleic anhydride is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If the product crystallizes, it can be isolated by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ligroin or an ether/petroleum ether mixture).[14]
-
Causality Behind Choices: The use of a high-boiling solvent like xylene allows the reaction to be conducted at elevated temperatures, significantly increasing the reaction rate.[15] The addition of a polymerization inhibitor is a critical self-validating step to ensure high yield of the desired cycloaddition product by preventing the formation of undesirable polymeric side products.[1]
Chemical Reactivity and Applications
The reactivity of 3-MeTHPA is dominated by the anhydride functional group, making it an excellent electrophile for nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its primary applications.
Ring-Opening Reactions
The strained five-membered anhydride ring is susceptible to nucleophilic attack, leading to ring-opening. This is the key reaction for its use as a monomer and curing agent.
-
Hydrolysis: 3-MeTHPA reacts with water, typically in a slow exothermic reaction, to form the corresponding dicarboxylic acid, 1,2,3,6-tetrahydro-3-methylphthalic acid.[8] The half-life for hydrolysis of the related 1,2,3,6-tetrahydro-3-methylphthalic anhydride is very short, on the order of minutes at room temperature.[4] This necessitates storage in dry conditions.
-
Reaction with Alcohols and Amines: It readily reacts with alcohols to form monoesters and with amines to form amic acids, which can be subsequently cyclized to imides upon heating. These reactions are fundamental to the production of polyesters, polyamides, and polyimides, where 3-MeTHPA acts as a monomer, and in epoxy resin systems, where it cross-links with epoxide groups.[1]
Caption: Key ring-opening reactions of 3-MeTHPA.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride.
Table 2: Key Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| IR Spectroscopy | Anhydride C=O stretch | Two characteristic strong bands around 1850 cm⁻¹ and 1780 cm⁻¹ |
| Alkene C=C stretch | Medium band around 1650 cm⁻¹ | |
| C-O-C stretch | Strong band(s) in the 1300-900 cm⁻¹ region | |
| ¹H NMR | Olefinic Protons (-CH=CH-) | δ ≈ 5.6 - 6.0 ppm |
| Allylic Protons (-CH-C=O) | δ ≈ 3.2 - 3.6 ppm | |
| Methylene Protons (-CH₂-) | δ ≈ 2.2 - 2.8 ppm | |
| Methyl Protons (-CH₃) | δ ≈ 1.1 - 1.3 ppm (doublet) | |
| ¹³C NMR | Carbonyl Carbons (C=O) | δ ≈ 170 - 175 ppm |
| Olefinic Carbons (C=C) | δ ≈ 125 - 135 ppm | |
| Aliphatic Carbons | δ ≈ 20 - 45 ppm | |
| Methyl Carbon (-CH₃) | δ ≈ 15 - 20 ppm |
Note: Specific shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Data is estimated based on the parent structure and related compounds.[2][16][17][18][19]
Safety and Handling
As a reactive chemical, 1,2,3,6-Tetrahydro-3-methylphthalic anhydride presents several hazards that require strict adherence to safety protocols.
-
Hazard Identification: The compound is classified as causing serious eye damage and may cause allergic skin reactions.[3][4][7][20] Crucially, it is a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4][7][20]
-
Personal Protective Equipment (PPE): When handling this substance, appropriate PPE is mandatory. This includes:
-
Eye/Face Protection: Chemical safety goggles or a face shield.[20]
-
Skin Protection: Chemical-resistant gloves and protective clothing. Contaminated work clothing should not be allowed out of the workplace.[7][20]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder, a suitable respirator must be worn.[4][20]
-
-
Handling and Storage:
Conclusion
1,2,3,6-Tetrahydro-3-methylphthalic anhydride is a valuable chemical intermediate whose utility is derived from the tailored reactivity of its cyclic anhydride structure. Its synthesis via the Diels-Alder reaction is a classic example of efficient carbon-carbon bond formation. The ability of the anhydride ring to undergo controlled ring-opening reactions with a variety of nucleophiles makes it an indispensable component in the formulation of advanced polymers and resins. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in research and industrial settings.
References
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